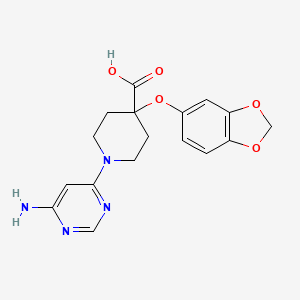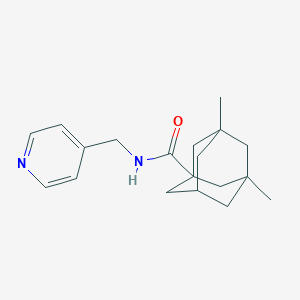![molecular formula C17H27N3O4S B5309346 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)
2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide, also known as MPAPS, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide involves its selective blockade of Kv1.3 channels in neurons. These channels are involved in regulating the electrical activity of neurons, and their blockade by 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide has been shown to reduce the activity of T cells, which are involved in the immune response. This reduction in T cell activity has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and organ transplant rejection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide are largely related to its blockade of Kv1.3 channels in neurons. This blockade has been shown to reduce the activity of T cells, which are involved in the immune response. In addition, 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide has been shown to have a number of other effects on neuronal function, including the modulation of neurotransmitter release and the regulation of ion channel activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide for lab experiments is its selectivity for Kv1.3 channels in neurons. This selectivity allows for the precise manipulation of neuronal function, without affecting other ion channels or neurotransmitter receptors. However, one of the limitations of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide is its relatively low potency, which may require higher concentrations for effective blockade of Kv1.3 channels.
Future Directions
There are a number of potential future directions for research on 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide. One potential direction is the development of more potent analogs of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide, which could have greater therapeutic potential for the treatment of autoimmune diseases and organ transplant rejection. Another potential direction is the study of the effects of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide on other ion channels and neurotransmitter receptors, which could provide insights into its broader effects on neuronal function. Finally, the development of new techniques for the delivery of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide to specific regions of the brain could open up new avenues for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide involves a multi-step process that begins with the reaction of 2-methoxy-5-nitrobenzamide with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylpiperazine to form the N-methylpiperazinyl amide. The final step involves the reaction of this amide with 3-(1-piperidinyl)propylamine and sulfonyl chloride to form 2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide.
Scientific Research Applications
2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific subtype of potassium channels in neurons, known as Kv1.3 channels. This blockade has been shown to have a number of potential therapeutic applications, including the treatment of autoimmune diseases, such as multiple sclerosis, and the prevention of rejection in organ transplants.
properties
IUPAC Name |
2-methoxy-N-methyl-5-(3-piperidin-1-ylpropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-18-17(21)15-13-14(7-8-16(15)24-2)25(22,23)19-9-6-12-20-10-4-3-5-11-20/h7-8,13,19H,3-6,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDROIAIHNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)
![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)

![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)


![5-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309311.png)
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)